molecular formula C7H14N2O3S B13440134 [(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate CAS No. 1261170-77-7

[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate

Cat. No.: B13440134
CAS No.: 1261170-77-7
M. Wt: 211.27 g/mol
InChI Key: BXPMAGSOWXBZHS-ZBTVZLOQSA-N
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Description

[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate is a synthetic organic compound with a unique structure that incorporates both sulfur and deuterium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate typically involves multiple steps, starting with the preparation of the 2-methyl-2-methylsulfinylpropylidene precursor. This precursor is then reacted with N-(trideuterio(113C)methyl)carbamate under controlled conditions to form the final product. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The amino and carbamate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted amino and carbamate derivatives.

Scientific Research Applications

[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its unique isotopic labeling.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate can be compared with other similar compounds, such as:

    [(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-methylcarbamate: Lacks the deuterium labeling, making it less useful for isotopic studies.

    [(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterioethyl)carbamate: Contains a different isotopic label, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific isotopic labeling and the presence of both sulfur and deuterium atoms, which provide distinct advantages in research and industrial applications.

Properties

CAS No.

1261170-77-7

Molecular Formula

C7H14N2O3S

Molecular Weight

211.27 g/mol

IUPAC Name

[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate

InChI

InChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5-/i3+1D3,6+1

InChI Key

BXPMAGSOWXBZHS-ZBTVZLOQSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N[13C](=O)O/N=C\C(C)(C)S(=O)C

Canonical SMILES

CC(C)(C=NOC(=O)NC)S(=O)C

Origin of Product

United States

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